molecular formula C13H23BN2O2 B2979510 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1876473-38-9

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2979510
CAS No.: 1876473-38-9
M. Wt: 250.15
InChI Key: KOOCTSXNQOWSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a tert-butyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. It is often used in organic synthesis and various chemical reactions due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 1-tert-butyl-1H-pyrazole with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated systems and process optimization techniques can help improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding boronic acid or other reduced forms.

  • Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Higher oxidation state derivatives of the compound.

  • Reduction: Boronic acid derivatives and other reduced forms.

  • Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-tert-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a probe or reagent in biological studies, such as enzyme inhibition assays and protein labeling.

  • Industry: It is used in the production of materials and chemicals with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on the specific application. In organic synthesis, the compound typically acts as a nucleophile or electrophile, participating in various chemical reactions. In biological and medical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

  • Receptors: It may bind to receptors, triggering signaling pathways and cellular responses.

Comparison with Similar Compounds

  • Boronic acids: Compounds containing boronic acid groups, such as phenylboronic acid and pinacolboronic acid.

  • Pyrazole derivatives: Compounds containing pyrazole rings, such as 1-tert-butyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.

Properties

IUPAC Name

1-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-11(2,3)16-10(8-9-15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCTSXNQOWSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876473-38-9
Record name 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.